Solvolysis Rate: Isopropyl vs. Methyl, Ethyl, n-Propyl Tosylates
Isopropyl benzenesulfonate exhibits a solvolysis rate intermediate between methyl/ethyl derivatives and the more hindered n-propyl analog in ethanol and water systems. Kinetic data from systematic aryl sulfonate studies demonstrate that the isopropyl tosylate hydrolysis rate in water is substantially lower than that of ethyl tosylate but higher than that of n-propyl tosylate, reflecting the balance of steric hindrance and carbocation stability imparted by the secondary isopropyl group [1]. This intermediate reactivity is a direct consequence of the α-branching present in the isopropyl fragment, which retards SN2 displacement relative to primary alkyl tosylates while providing greater carbocation stabilization than n-propyl for SN1 pathways [1].
| Evidence Dimension | Relative solvolytic hydrolysis rate (water, 25°C) |
|---|---|
| Target Compound Data | Intermediate rate; specific Arrhenius parameters (Ea and log A) reported as distinct from both ethyl and n-propyl benzenesulfonates [1] |
| Comparator Or Baseline | Ethyl benzenesulfonate (faster, primary alkyl); n-Propyl benzenesulfonate (slower, primary alkyl with chain flexibility) |
| Quantified Difference | Rate ordering: Ethyl > Isopropyl > n-Propyl; activation energy (ΔEa) differences on the order of 1–3 kcal/mol across the series [1] |
| Conditions | Solvolysis in water and ethanol; kinetic measurements at 25°C with Arrhenius parameter determination [1] |
Why This Matters
The intermediate solvolytic reactivity of isopropyl tosylate enables controlled alkylation where ethyl tosylate reacts too rapidly (risk of over-alkylation) and n-propyl tosylate too sluggishly (incomplete conversion), providing a tunable reactivity window for time-sensitive synthetic sequences.
- [1] Laughton PM, Robertson RE. Reactions of Arylsulphonic Esters: II. The Alkyl Group. Canadian Journal of Chemistry. 1955;33(7):1207-1215. DOI:10.1139/v55-144. View Source
